molecular formula C12H18BrNO B13250409 [(4-Bromophenyl)methyl](4-methoxybutyl)amine

[(4-Bromophenyl)methyl](4-methoxybutyl)amine

Cat. No.: B13250409
M. Wt: 272.18 g/mol
InChI Key: QMZGWIYILRDHNA-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methylamine is an organic compound with the molecular formula C12H18BrNO It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a bromine atom at the para position and the amine group is attached to a 4-methoxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methylamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of (4-Bromophenyl)methylamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(4-Bromophenyl)methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)methylamine is unique due to its specific substitution pattern and the presence of both a bromine atom and a 4-methoxybutyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-4-methoxybutan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-15-9-3-2-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,2-3,8-10H2,1H3

InChI Key

QMZGWIYILRDHNA-UHFFFAOYSA-N

Canonical SMILES

COCCCCNCC1=CC=C(C=C1)Br

Origin of Product

United States

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